molecular formula C15H21NO3 B13915037 Tert-butyl 5-(hydroxymethyl)-4-methyl-1,3-dihydroisoindole-2-carboxylate

Tert-butyl 5-(hydroxymethyl)-4-methyl-1,3-dihydroisoindole-2-carboxylate

Cat. No.: B13915037
M. Wt: 263.33 g/mol
InChI Key: LOHLFUFQUHBJPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-(hydroxymethyl)-4-methyl-1,3-dihydroisoindole-2-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(hydroxymethyl)-4-methyl-1,3-dihydroisoindole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable isoindole precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(hydroxymethyl)-4-methyl-1,3-dihydroisoindole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 5-(hydroxymethyl)-4-methyl-1,3-dihydroisoindole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 5-(hydroxymethyl)-4-methyl-1,3-dihydroisoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoindole core allows it to bind with high affinity to various receptors, enzymes, and proteins, leading to its diverse biological activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-[(E)-2-(hydroxymethyl)phenyl]carbamate
  • Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate
  • 5-tert-Butyl-2-hydroxybenzaldehyde

Uniqueness

Tert-butyl 5-(hydroxymethyl)-4-methyl-1,3-dihydroisoindole-2-carboxylate is unique due to its specific isoindole structure, which imparts distinct chemical and biological properties. Its tert-butyl ester group provides steric hindrance, influencing its reactivity and stability compared to similar compounds .

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

tert-butyl 5-(hydroxymethyl)-4-methyl-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C15H21NO3/c1-10-12(9-17)6-5-11-7-16(8-13(10)11)14(18)19-15(2,3)4/h5-6,17H,7-9H2,1-4H3

InChI Key

LOHLFUFQUHBJPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CN(C2)C(=O)OC(C)(C)C)CO

Origin of Product

United States

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